molecular formula C14H18ClNO3 B11172218 2-(4-Chlorophenoxy)-2-methyl-1-(morpholin-4-yl)propan-1-one

2-(4-Chlorophenoxy)-2-methyl-1-(morpholin-4-yl)propan-1-one

Cat. No.: B11172218
M. Wt: 283.75 g/mol
InChI Key: SQDONHDAHSYDBS-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-2-methyl-1-(morpholin-4-yl)propan-1-one is an organic compound that features a chlorophenoxy group, a morpholine ring, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-2-methyl-1-(morpholin-4-yl)propan-1-one typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the chlorophenoxy intermediate.

    Introduction of the Morpholine Ring: The chlorophenoxy intermediate is then reacted with morpholine under suitable conditions to introduce the morpholine ring.

    Formation of the Ketone Functional Group:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-2-methyl-1-(morpholin-4-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorophenoxy)-2-methyl-1-(morpholin-4-yl)propan-1-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: It can be used in the development of new materials with specific properties.

    Biological Studies: It can be used as a probe to study biological processes and interactions.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-2-methyl-1-(morpholin-4-yl)propan-1-one involves its interaction with specific molecular targets. The chlorophenoxy group and the morpholine ring can interact with various enzymes and receptors, leading to specific biological effects. The ketone functional group can also participate in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenoxy)-2-methyl-1-(morpholin-4-yl)propan-1-one is unique due to the presence of the chlorophenoxy group, which imparts specific chemical and biological properties. The combination of the morpholine ring and the ketone functional group also contributes to its distinct characteristics.

Properties

Molecular Formula

C14H18ClNO3

Molecular Weight

283.75 g/mol

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-1-morpholin-4-ylpropan-1-one

InChI

InChI=1S/C14H18ClNO3/c1-14(2,13(17)16-7-9-18-10-8-16)19-12-5-3-11(15)4-6-12/h3-6H,7-10H2,1-2H3

InChI Key

SQDONHDAHSYDBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)N1CCOCC1)OC2=CC=C(C=C2)Cl

Origin of Product

United States

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